molecular formula C10H15NO9 B13831562 (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Cat. No.: B13831562
M. Wt: 293.23 g/mol
InChI Key: WVOMYMWZGZEKSM-LPJZALPJSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a pyrrolidinone ring and a pentahydroxyhexanoate moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidinone derivative with a protected hexanoic acid derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH ranges to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and increased production efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases, including metabolic disorders and infections.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a pyrrolidinone ring and a pentahydroxyhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H15NO9

Molecular Weight

293.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C10H15NO9/c12-3-4(13)7(16)8(17)9(18)10(19)20-11-5(14)1-2-6(11)15/h4,7-9,12-13,16-18H,1-3H2/t4-,7-,8+,9-/m1/s1

InChI Key

WVOMYMWZGZEKSM-LPJZALPJSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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